N-(2-ethoxyquinolin-8-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyquinolin-8-yl)pyrazine-2-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a quinoline ring fused with a pyrazine ring, and an ethoxy group attached to the quinoline moiety. This compound has garnered interest due to its potential biological activities and its role in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyquinolin-8-yl)pyrazine-2-carboxamide typically involves the reaction of 2-ethoxyquinoline with pyrazine-2-carboxylic acid or its derivatives. One efficient method reported involves the use of ionic liquids as reaction media, which provides an environmentally benign approach . The reaction conditions often include heating the reactants in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyquinolin-8-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its dihydroquinoline form.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ethoxy group.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline compounds, and various substituted quinoline derivatives.
Scientific Research Applications
N-(2-ethoxyquinolin-8-yl)pyrazine-2-carboxamide has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-ethoxyquinolin-8-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The quinoline and pyrazine rings are known to interact with nucleic acids and proteins, which could explain its antibacterial properties. Additionally, its ability to form coordination complexes with metals suggests it can influence metal-dependent biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-8-yl)pyrazine-2-carboxamide: Lacks the ethoxy group, which may affect its solubility and biological activity.
3-aminopyrazine-2-carboxamides: These compounds have an amino group instead of the ethoxy group, leading to different chemical reactivity and biological properties.
Uniqueness
N-(2-ethoxyquinolin-8-yl)pyrazine-2-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interaction with biological targets. This structural feature may enhance its solubility and ability to penetrate biological membranes, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-ethoxyquinolin-8-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-2-22-14-7-6-11-4-3-5-12(15(11)20-14)19-16(21)13-10-17-8-9-18-13/h3-10H,2H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRWASRWYQXHGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2NC(=O)C3=NC=CN=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.